molecular formula C30H33Cl2N3O B12722242 1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(2-(4-methylphenyl)ethyl)-1H-azepin-4-yl)-, monohydrochloride CAS No. 110406-44-5

1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(2-(4-methylphenyl)ethyl)-1H-azepin-4-yl)-, monohydrochloride

Cat. No.: B12722242
CAS No.: 110406-44-5
M. Wt: 522.5 g/mol
InChI Key: YNZWAFODXFUWJX-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(2-(4-methylphenyl)ethyl)-1H-azepin-4-yl)-, monohydrochloride is a complex organic compound that belongs to the class of phthalazinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Phthalazinone derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining phthalic anhydride with hydrazine derivatives.

    Substitution Reactions: Introducing various substituents to the phthalazinone core through nucleophilic or electrophilic substitution.

    Cyclization Reactions: Forming the azepine ring through intramolecular cyclization.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining specific temperatures and pressures to favor desired reaction pathways.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Phthalazinone derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of substituents with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution may introduce new functional groups to the phthalazinone core.

Scientific Research Applications

1(2H)-Phthalazinone derivatives have been studied for various scientific research applications, including:

    Chemistry: As intermediates in organic synthesis and as ligands in coordination chemistry.

    Biology: Investigating their biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Exploring their potential as therapeutic agents for various diseases.

    Industry: Utilizing their chemical properties in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1(2H)-Phthalazinone derivatives involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting key enzymes involved in disease processes.

    Receptor Binding: Binding to specific receptors to modulate biological responses.

    Signal Transduction Pathways: Affecting cellular signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar core structures but different substituents.

    Azepine Derivatives: Compounds containing the azepine ring with various functional groups.

Uniqueness

1(2H)-Phthalazinone, 4-((4-chlorophenyl)methyl)-2-(hexahydro-1-(2-(4-methylphenyl)ethyl)-1H-azepin-4-yl)-, monohydrochloride is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

110406-44-5

Molecular Formula

C30H33Cl2N3O

Molecular Weight

522.5 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-[1-[2-(4-methylphenyl)ethyl]azepan-4-yl]phthalazin-1-one;hydrochloride

InChI

InChI=1S/C30H32ClN3O.ClH/c1-22-8-10-23(11-9-22)16-19-33-18-4-5-26(17-20-33)34-30(35)28-7-3-2-6-27(28)29(32-34)21-24-12-14-25(31)15-13-24;/h2-3,6-15,26H,4-5,16-21H2,1H3;1H

InChI Key

YNZWAFODXFUWJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCN2CCCC(CC2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl

Origin of Product

United States

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